molecular formula C14H9I4NO3 B15292477 T4-FormicAcid-N-methylamide

T4-FormicAcid-N-methylamide

Cat. No.: B15292477
M. Wt: 746.84 g/mol
InChI Key: ADNRWAVHFKDKCG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

T4-FormicAcid-N-methylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Amines or alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of T4-FormicAcid-N-methylamide involves its interaction with specific molecular targets and pathways. The compound can act as a formylating agent, introducing formyl groups into other molecules. This modification can alter the biological activity of the target molecules, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Levothyroxine EP Impurity F: C21H13I6NO5, CAS No. 911661-90-0

    Levothyroxine EP Impurity H: C13H6I4O4, CAS No. 2055-97-2

    Levothyroxine EP Impurity I: C13H6I4O3, CAS No. 2016-06-0

    Levothyroxine EP Impurity J: C15H13I2NO4, CAS No.

Uniqueness

T4-FormicAcid-N-methylamide is unique due to its specific molecular structure, which includes multiple iodine atoms and a formyl group. This structure imparts distinct chemical properties, making it a valuable reagent in various synthetic and industrial applications .

Properties

Molecular Formula

C14H9I4NO3

Molecular Weight

746.84 g/mol

IUPAC Name

4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methylbenzamide

InChI

InChI=1S/C14H9I4NO3/c1-19-14(21)6-2-10(17)13(11(18)3-6)22-7-4-8(15)12(20)9(16)5-7/h2-5,20H,1H3,(H,19,21)

InChI Key

ADNRWAVHFKDKCG-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I

Origin of Product

United States

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